4-bromo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-carboxamide

Overview

Description

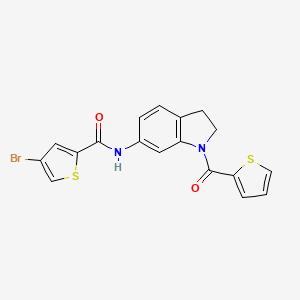

4-Bromo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-carboxamide is a synthetic small molecule featuring a bifunctional thiophene-carboxamide scaffold. Its structure comprises:

- 4-Bromothiophene-2-carboxamide: A brominated thiophene ring with a carboxamide group at the 2-position.

- Indoline core: A bicyclic indoline moiety substituted at the 1-position with a thiophene-2-carbonyl group.

This compound’s design integrates pharmacophores associated with diverse biological activities. Thiophene derivatives are known for their roles in medicinal chemistry, including antimicrobial, anti-inflammatory, and central nervous system (CNS)-targeting effects . The bromine atom likely enhances electrophilic reactivity and binding affinity to hydrophobic protein pockets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

4-bromo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole and thiophene moieties can bind to various receptors and enzymes, modulating their activity and leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound A : Ethyl 1-(thiophene-2-carbonyl)-4-cyano-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

- Structure: Pyrazolone core with thiophene-2-carbonyl and cyano substituents.

- Activity: Demonstrates antidepressant activity in rodent models, attributed to modulation of monoamine oxidase (MAO) pathways .

- Comparison : Unlike the target compound, Compound A lacks the indoline scaffold and bromine substitution. Its pyrazolone ring may confer greater metabolic stability, whereas the indoline in the target compound could enhance blood-brain barrier penetration for CNS targets.

Compound B : N-(4-Bromophenyl)-2-(2-thienyl)acetamide

- Structure : Acetamide-linked thiophene and 4-bromophenyl groups.

- Activity : Exhibits antimycobacterial activity (MIC = 12.5 µg/mL against Mycobacterium tuberculosis) .

- The absence of an indoline moiety in Compound B may limit its versatility in multi-target engagement.

Compound C : (E)-4-Bromo-N-(4-(3-chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-but-2-enamide

- Structure: Quinoline-based enamide with bromine and thiophene-like heterocycles.

- Activity : Patent data suggest kinase inhibitory activity (e.g., EGFR inhibition) .

- Comparison: The quinoline core in Compound C offers planar aromaticity for intercalation or ATP-binding pocket interactions, whereas the target compound’s indoline may favor allosteric modulation.

Pharmacological and Physicochemical Properties

Key Structural Differences and Implications

- Bromine Substitution : Present in both the target compound and Compound B, bromine enhances lipophilicity and halogen bonding. However, its position on thiophene (vs. phenyl in Compound B) may alter target selectivity.

- Indoline vs.

- Linker Flexibility : The carboxamide linker in the target compound offers greater conformational flexibility compared to Compound B’s acetamide, possibly improving binding to larger protein pockets.

Biological Activity

4-Bromo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of thiophene derivatives with indole-based systems. The synthesis typically involves:

- Formation of Thiophene Derivatives : Utilizing bromination and carbonylation reactions to introduce functional groups.

- Coupling Reactions : Employing methods such as Suzuki coupling to link the indole moiety with the thiophene scaffold.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related thiophene derivatives. For instance, compounds with similar structures exhibited significant activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds:

| Compound Name | MIC (µg/mL) | Active Against |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 0.25 | Staphylococcus aureus |

| Compound B | 0.30 | Escherichia coli |

Anticancer Activity

The compound has shown promise in anticancer studies. Research indicates that derivatives of thiophene can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells.

Case Study : A study evaluating a series of thiophene-based compounds demonstrated that certain derivatives had IC50 values in the low micromolar range against MCF-7 breast cancer cells, suggesting significant cytotoxic effects.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular proliferation and survival pathways.

- Receptor Modulation : It could interact with specific receptors, modulating signaling pathways that lead to apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiophene derivatives. Variations in substituents on the thiophene ring or the indole moiety can significantly affect potency and selectivity against target cells.

Table 2 illustrates how different substitutions impact biological activity:

| Substituent Type | Effect on Activity |

|---|---|

| Bromine at Position 4 | Increased potency against bacteria |

| Carbonyl at Position 1 | Enhanced anticancer activity |

| Alkyl groups | Variable effects; generally lower activity |

Q & A

Q. Basic: What are the recommended synthetic routes for 4-bromo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, leveraging coupling strategies and functional group transformations:

- Step 1: Prepare the indoline-6-amine precursor via Buchwald–Hartwig amination or reductive amination of nitroindoles.

- Step 2: Introduce the thiophene-2-carbonyl group to the indoline nitrogen using acyl chloride coupling under inert conditions (e.g., THF, DMF) with a base like triethylamine .

- Step 3: Brominate the thiophene ring at the 4-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DCM) under controlled temperature (0–25°C) .

- Step 4: Form the final amide bond between the brominated thiophene carboxylic acid and the modified indoline intermediate via EDCI/HOBt-mediated coupling .

Critical Parameters: Optimize reaction times (monitored by TLC/HPLC) and stoichiometry to avoid over-bromination or side reactions. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. Basic: How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): Confirm regiochemistry of bromination (¹H NMR: coupling patterns at δ 7.2–7.5 ppm for thiophene protons; ¹³C NMR: Br-induced deshielding at ~C-4) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+ peak matching C₁₉H₁₃BrN₂O₂S₂) .

- Infrared Spectroscopy (IR): Identify amide C=O stretches (~1650–1680 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹) .

- HPLC/UPLC: Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. Advanced: What strategies are effective for resolving contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Contradictions often arise from rotational isomers, solvent effects, or impurities:

- 2D NMR (COSY, HSQC, HMBC): Resolve ambiguities in proton-proton correlations and long-range coupling (e.g., distinguishing indoline NH from amide NH) .

- X-ray Crystallography: Use SHELXL for refinement of single-crystal structures to confirm absolute configuration and bromine placement .

- Cross-Validation: Compare experimental data with computational predictions (DFT for NMR chemical shifts; molecular dynamics for conformational analysis) .

Q. Advanced: How can protein-templated reactions inform the study of this compound's biological targets?

Methodological Answer:

Protein-templated assays help identify binding partners and mechanisms:

- In Vitro Binding Assays: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify affinity for targets like TRPM8 ion channels or NF-κB kinases .

- Cellular Thermal Shift Assay (CETSA): Confirm target engagement in live cells by monitoring protein stability shifts upon compound treatment .

- Molecular Docking: Model interactions with TRPM8 (PDB ID: 6NR3) using AutoDock Vina, focusing on hydrophobic pockets accommodating bromothiophene motifs .

Q. Advanced: What crystallographic approaches are recommended for determining its solid-state structure?

Methodological Answer:

For high-resolution

- Crystal Growth: Use vapor diffusion (e.g., DMSO/water mixtures) to obtain needle-shaped crystals.

- Data Collection: Collect diffraction data at synchrotron facilities (λ = 0.7–1.0 Å) to resolve heavy atoms (Br) .

- Refinement: Employ SHELXL for anisotropic displacement parameters and twin refinement if twinning is detected (Hooft parameter > 0.4). Use SQUEEZE for solvent masking in porous crystals .

Q. Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

Follow hazard codes H315 (skin irritation) and H319 (eye damage):

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .

- Spill Management: Neutralize with absorbent materials (vermiculite) and dispose as halogenated waste .

Q. Advanced: How to design experiments to investigate its potential TRPM8 antagonistic activity?

Methodological Answer:

- Calcium Imaging: Treat TRPM8-expressing HEK293 cells with the compound (1–100 µM) and monitor intracellular Ca²⁺ flux (Fluo-4 AM dye) after menthol activation .

- Patch Clamp Electrophysiology: Record currents at –60 mV to assess inhibition of menthol-induced TRPM8 activation .

- Negative Controls: Include AMG-333 (known TRPM8 antagonist) and vehicle (DMSO <0.1%) .

Q. Advanced: What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer:

- QSAR Modeling: Train models using descriptors like LogP, polar surface area, and bromine’s electronegativity to predict activity against kinase targets .

- Free Energy Perturbation (FEP): Calculate binding free energy differences for analogs with varying substituents (e.g., Cl vs. Br) .

- ADMET Prediction: Use SwissADME to optimize solubility (>–4.0 LogS) and permeability (Caco-2 > 5 × 10⁻⁶ cm/s) .

Properties

IUPAC Name |

4-bromo-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN2O2S2/c19-12-8-16(25-10-12)17(22)20-13-4-3-11-5-6-21(14(11)9-13)18(23)15-2-1-7-24-15/h1-4,7-10H,5-6H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUUJOAXIDJEDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC(=CS3)Br)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.